N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound features a unique structure with two pyrazole rings, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 1,5-dimethyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: p-Toluenesulfonic acid, palladium on carbon .Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives .
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-aminopyrazole
- N-(1H-Pyrazol-5-yl)nicotinamide derivatives
- 1-Arylpyrazole derivatives
Uniqueness
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine stands out due to its unique dual pyrazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N5 |
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Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-10(5-6-13-16)8-12-11-7-9(2)15(3)14-11/h5-7H,4,8H2,1-3H3,(H,12,14) |
InChI Key |
ORRRHIGOEKUQRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NN(C(=C2)C)C |
Origin of Product |
United States |
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